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molecular formula C8H9BrO B1295274 2-Bromo-4,5-dimethylphenol CAS No. 22802-39-7

2-Bromo-4,5-dimethylphenol

Cat. No. B1295274
M. Wt: 201.06 g/mol
InChI Key: GJLPLXXEHFEMBL-UHFFFAOYSA-N
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Patent
US09409922B2

Procedure details

Prepared in 94% yield from 4-fluoro-3-methylphenol following the procedure for 2-bromo-4,5-dimethylphenol. 1H NMR (400 MHz, CDCl3) δ 7.14 (d, J=8.5 Hz, 3H), 6.86 (d, J=7.0 Hz, 3H), 5.23 (s, 3H), 2.22 (d, J=1.8 Hz, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[Br:10]C1C=C(C)C(C)=CC=1O>>[Br:10][C:6]1[CH:7]=[C:2]([F:1])[C:3]([CH3:9])=[CH:4][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=C1)F)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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